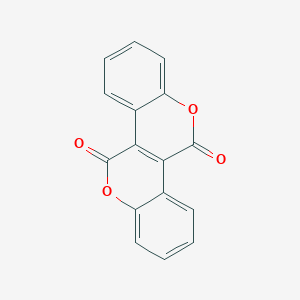

Chromeno(4,3-c)chromene-5,11-dione

Description

Structure

2D Structure

Properties

CAS No. |

13225-81-5 |

|---|---|

Molecular Formula |

C16H8O4 |

Molecular Weight |

264.23 g/mol |

IUPAC Name |

chromeno[4,3-c]chromene-5,11-dione |

InChI |

InChI=1S/C16H8O4/c17-15-13-9-5-1-3-7-11(9)19-16(18)14(13)10-6-2-4-8-12(10)20-15/h1-8H |

InChI Key |

KIGZKBSNSXPIOG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4OC3=O)C(=O)O2 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4OC3=O)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

Chromeno(4,3-c)chromene-5,11-dione chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromeno(4,3-c)chromene-5,11-dione is a heterocyclic compound belonging to the extensive chromene family. The chromene scaffold is a key structural motif found in a multitude of natural products, including flavonoids, tocopherols, and alkaloids.[1] Molecules incorporating the chromone (4H-chromen-4-one) core are recognized for a wide array of pharmacological activities.[2] Synthetic and natural chromene derivatives have demonstrated significant potential in medicinal chemistry, exhibiting antitumor, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[2][3] This guide provides a detailed overview of the chemical structure, properties, and synthesis of this compound, contextualized within the known biological activities of the broader chromene class, for which it represents a promising but understudied member.

Chemical Structure and Properties

This compound is a polycyclic aromatic compound featuring a fused system of two chromene rings. Its rigid, planar structure is characterized by the presence of two ketone functional groups.[4]

Chemical Identity

| Property | Value | Source |

| Molecular Formula | C₁₆H₈O₄ | [4] |

| IUPAC Name | chromeno[4,3-c]chromene-5,11-dione | [4] |

| PubChem CID | 622026 | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C(=O)OC2=O)C4=CC=CC=C4O3 | [4] |

| InChI Key | RZJWDFFHHDGBCQ-UHFFFAOYSA-N | [4] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 264.23 g/mol | [4] |

| XLogP3-AA (Lipophilicity) | 2.5 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 0 | [4] |

| Topological Polar Surface Area | 52.6 Ų | [4] |

| Complexity | 493 | [4] |

Synthesis of the Chromene Core

While a specific, detailed protocol for this compound is not widely published, the synthesis of the closely related chromeno[4,3-b]chromene core is well-documented and typically involves a one-pot, multi-component reaction. These methods offer high efficiency and atom economy. A common approach involves the condensation of 4-hydroxycoumarin, an aromatic aldehyde, and a cyclic diketone.[5]

Representative Experimental Protocol: Photocatalytic Synthesis of Chromeno[4,3-b]chromenes

This protocol is adapted from a general method for the green light-emitting diode (LED) photoinduced synthesis of chromeno[4,3-b]chromene derivatives.[5]

Materials:

-

Aromatic Aldehyde (1 mmol)

-

Dimedone or 1,3-Cyclohexanedione (1 mmol)

-

4-Hydroxycoumarin (1 mmol)

-

Nanophotocatalyst (e.g., Histaminium tetrachlorozincate, 2 mg)

-

Acetonitrile (optional, 3 mL for solvent-based reaction)

-

Ethyl Acetate (for workup)

-

Water

Equipment:

-

25 mL reaction flask

-

Visible green LED light source (e.g., 2.5 W, λmax = 535 nm)

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a 25 mL flask, add the aromatic aldehyde (1 mmol), the cyclic diketone (1 mmol), 4-hydroxycoumarin (1 mmol), and the photocatalyst (2 mg).

-

For a solvent-free reaction, ensure the components are well-mixed. For a solvent-based reaction, add acetonitrile (3 mL).

-

Place the flask under the green LED light source and stir the mixture at room temperature in an open-air condition.

-

Monitor the reaction progress using TLC.

-

Upon completion, quench the reaction by adding water (3 mL).

-

Dissolve the resulting precipitate in ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired chromeno[4,3-b]chromene product.[5]

General workflow for the photocatalytic synthesis of a chromene core.

Biological Activities of Chromene Scaffolds

While specific biological data for this compound is not extensively reported in the literature, the broader class of chromene and chromone derivatives has been the subject of intense investigation, revealing a wide spectrum of pharmacological activities.

General Biological Profile

Chromene-based compounds are known to exhibit significant biological effects, including:

-

Anticancer Activity: Many chromene derivatives have demonstrated cytotoxicity against various cancer cell lines, such as breast, colon, and liver cancer lines.[3][6] Some derivatives act as tubulin polymerization inhibitors, while others interfere with different cellular pathways.[7]

-

Antimicrobial Activity: The chromene nucleus is a key feature in many compounds with antibacterial and antifungal properties.[8][9] They have shown efficacy against both Gram-positive and Gram-negative bacteria.[8]

-

Antioxidant Activity: The phenolic-like structure present in many chromene derivatives, particularly those derived from 4-hydroxycoumarin, imparts antioxidant capabilities.[10]

-

Anti-inflammatory Activity: Certain chromene derivatives have been identified as inhibitors of inflammatory pathways and enzymes.[2]

Quantitative Data for Representative Chromene Derivatives

The following table summarizes the cytotoxic activity of various chromene derivatives against several human cancer cell lines. Note: This data is for related compounds and not for this compound itself. It is presented to illustrate the potential of the general scaffold.

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Indole-tethered Chromene (Derivative 4c) | A549 (Lung) | 7.9 µM | [3] |

| Indole-tethered Chromene (Derivative 4d) | PC-3 (Prostate) | 9.1 µM | [3] |

| Chromane-2,4-dione Derivative (Compound 13) | MOLT-4 (Leukemia) | 24.4 ± 2.6 µM | [11] |

| Chromane-2,4-dione Derivative (Compound 13) | HL-60 (Leukemia) | 42.0 ± 2.7 µM | [11] |

| Coumarinic Chalcone (Derivative 4a) | Antioxidant Assay (DPPH) | 2.07 µM | [10] |

| Pyrano[2,3-f]chromene-4,8-dione (Derivative 11e) | HCT-116 (Colon) | 4.82 µmol/L | [12] |

| Pyrano[2,3-f]chromene-4,8-dione (Derivative 11e) | MCF7 (Breast) | 5.16 µmol/L | [12] |

Signaling Pathways and Mechanism of Action

The specific molecular targets and signaling pathways modulated by this compound have not been elucidated in the available scientific literature. Research into the broader class of chromones suggests multiple potential mechanisms, including enzyme inhibition, receptor antagonism, and interference with nucleic acids.[7] The biological activity of this specific molecule remains an open area for investigation.

The biological mechanism of the target compound remains to be explored.

Conclusion and Future Directions

This compound is a well-defined chemical entity with a scaffold that is strongly associated with a diverse range of promising biological activities. While its synthesis is achievable through established multi-component reaction strategies common to this class of compounds, its specific biological properties and potential as a therapeutic agent have yet to be explored.

The data on related chromene structures strongly suggest that this compound warrants further investigation. Future research should focus on:

-

Targeted Synthesis and Characterization: Development of an optimized, high-yield synthesis protocol for this specific isomer.

-

Biological Screening: A comprehensive evaluation of its cytotoxic, antimicrobial, and antioxidant properties against relevant assays and cell lines.

-

Mechanism of Action Studies: Should biological activity be confirmed, subsequent studies to identify its molecular targets and elucidate its impact on cellular signaling pathways will be critical for any drug development efforts.

This technical guide summarizes the current, albeit limited, knowledge on this compound and provides a framework for its future exploration as a potentially valuable molecule in medicinal chemistry.

References

- 1. Photoinduced Synthesis of New Diisochromenochromen-4-ones and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C16H8O4 | CID 622026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of new 5-(chromene-3-yl)methylene-2,4-thiazolidinediones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis of Novel Chromeno(4,3-c)chromene-5,11-dione Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chromeno(4,3-c)chromene-5,11-dione scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core structure have demonstrated promising potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive overview of the synthetic methodologies for novel this compound derivatives, with a focus on data presentation, detailed experimental protocols, and visualization of synthetic pathways.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogues often involves multicomponent reactions (MCRs), which offer advantages such as high atom economy, operational simplicity, and the ability to generate diverse molecular libraries from simple starting materials.[1][2] Various catalytic systems have been explored to enhance the efficiency and greenness of these syntheses.

One prominent approach involves the condensation of 4-hydroxycoumarin with aromatic aldehydes and a suitable C-H activated acidic compound, such as dimedone or 1,3-cyclohexanedione.[1] The choice of catalyst and reaction conditions plays a crucial role in determining the reaction yield and purity of the final products.

Catalytic Systems in Focus

Several innovative catalytic systems have been successfully employed in the synthesis of chromene derivatives, which can be adapted for the synthesis of the target chromeno(4,3-c)chromene-5,11-diones. These include:

-

Niobium Pentachloride (NbCl5): This Lewis acid has been shown to be an effective promoter for the multicomponent synthesis of chromeno[4,3-b]chromene derivatives, offering good yields and short reaction times.[1]

-

Nanophotocatalysts: Recent advancements have seen the use of nanophotocatalysts like WO3/ZnO@NH2-EY and histaminium tetrachlorozincate under visible light irradiation.[3][4] These methods are often performed under solvent-free conditions, aligning with the principles of green chemistry.

-

Magnetic Nanocatalysts: Fe3O4@SiO2-SO3H represents a recyclable magnetic nanocatalyst that facilitates easy separation from the reaction mixture, making the process more sustainable.[5]

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various synthetic protocols for chromene derivatives, providing a comparative overview of their efficiencies.

Table 1: Comparison of Catalytic Systems for Chromene Synthesis

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Niobium Pentachloride | 4-hydroxycoumarin, aryl aldehyde, 1,3-cyclohexanedione | Not specified | Not specified | Short | Good | [1] |

| WO3/ZnO@NH2-EY | 4-hydroxycoumarin, benzaldehyde, dimedone | Solvent-free | Room Temperature | 0.75 | High | [3] |

| Histaminium Tetrachlorozincate | 4-hydroxycoumarin, benzaldehyde, dimedone | Acetonitrile | Room Temperature | 3 | Good | [4] |

| Fe3O4@SiO2-SO3H | 4-hydroxycoumarin, 3-nitrobenzaldehyde, malononitrile | Methanol | 80 | 2 | 98 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of related chromene derivatives. These protocols can serve as a foundation for the synthesis of novel this compound derivatives.

General Procedure for the Synthesis of Chromeno[4,3-b]chromenes using a Nanophotocatalyst.[4]

-

To a 25 mL flask, add the nanophotocatalyst (e.g., histaminium tetrachlorozincate, 2 mg).

-

Add the aldehyde (e.g., benzaldehyde, 1 mmol, 100 mg), the C-H activated acid (e.g., dimedone, 1 mmol, 140 mg), and 4-hydroxycoumarin (1 mmol, 162 mg).

-

For solvent-based reactions, add the appropriate solvent (e.g., acetonitrile, 3 mL). For solvent-free conditions, omit this step.

-

Irradiate the reaction mixture with a visible green light-emitting diode (LED) at room temperature under open-air conditions.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (3 mL).

-

Dissolve the resulting precipitate in ethyl acetate for further purification.

Synthesis of Dihydropyrano[c]chromene Derivatives using a Magnetic Nanocatalyst.[5]

-

In a reaction vessel, combine 4-hydroxycoumarin (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol).

-

Add the Fe3O4@SiO2-SO3H nanocatalyst (0.05 g) and methanol as the solvent.

-

Heat the reaction mixture to 80 °C and stir for 2 hours.

-

After the reaction is complete, use an external magnet to separate the nanocatalyst from the reaction mixture.

-

Isolate the product from the solution, typically through filtration and washing.

-

The catalyst can be washed, dried, and reused for subsequent reactions.

Visualizations

The following diagrams illustrate the generalized synthetic pathways and a relevant biological signaling pathway for chromene derivatives.

Caption: Generalized workflow for the multicomponent synthesis of this compound derivatives.

Certain chromeno-fused pyrazole derivatives have been identified as potential inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. One-pot multi-component synthesis of novel chromeno[4,3-b]pyrrol-3-yl derivatives as alpha-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eco-friendly synthesis of chromeno[4,3- b ]chromenes with a new photosensitized WO 3 /ZnO@NH 2 -EY nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09737C [pubs.rsc.org]

- 4. One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jwent.net [jwent.net]

- 6. Design, synthesis and biological evaluation of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates containing sulfonamido as potential PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Chromeno(4,3-c)chromene-5,11-dione Scaffolds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The chromene scaffold, a heterocyclic benzopyran structure, is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. Among the diverse family of chromene-based compounds, the Chromeno(4,3-c)chromene-5,11-dione core and its related isomers are emerging as a promising frontier in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities associated with these scaffolds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. While direct biological data for the this compound scaffold is limited in current literature, this document consolidates available information on its closely related and structurally similar isomers, providing a valuable resource for researchers in the field.

Anticancer Activity: Targeting Leukemia at Nanomolar Concentrations

Recent studies have highlighted the potent cytotoxic effects of chromeno[4,3-b]chromene-dione derivatives, structurally similar to the this compound scaffold, against human cancer cell lines. In particular, novel synthetic derivatives of 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione have demonstrated significant anti-neoplastic effects on the MOLT4 human acute lymphoblastic leukemia cell line.[1]

These compounds were found to decrease the viability of MOLT4 cells in a time- and dose-dependent manner, exhibiting cytotoxic effects at nanomolar concentrations, a significant improvement over previously reported chromene derivatives that were active at micromolar concentrations.[1] The IC50 values for four of these derivatives (C1, C2, C3, and C4) are presented in the table below.

| Compound | Incubation Time (h) | IC50 (nM) |

| C1 | 24 | >1000 |

| 48 | 500 | |

| 72 | 500 | |

| C2 | 24 | 1000 |

| 48 | 500 | |

| 72 | 250 | |

| C3 | 24 | >1000 |

| 48 | 1000 | |

| 72 | 500 | |

| C4 | 24 | >1000 |

| 48 | 1000 | |

| 72 | 500 |

The mechanism of action for these compounds appears to be the induction of apoptosis. Studies have shown an increased expression of key apoptosis-related genes, including p53, Bax, and Fas, following treatment with these chromene derivatives.[1] This suggests that these scaffolds could be promising candidates for the development of new anticancer therapies that target programmed cell death pathways.

Further research into other related chromene scaffolds, such as chroman-2,4-dione derivatives, has also shown promising cytotoxic effects against various cancer cell lines, including HL-60 and MOLT-4.[2] For instance, one derivative displayed an IC50 value of 24.4 ± 2.6 μM against MOLT-4 cells.[2]

Antimicrobial Activity: A New Frontier in Combating Bacterial Resistance

The emergence of antibiotic-resistant bacterial strains poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Derivatives of the chromeno[4,3-b]chromene-dione scaffold have been synthesized and evaluated for their antibacterial properties. Specifically, 7-(aryl)-10,10-dimethyl-10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione derivatives have been tested against various bacterial strains.[3]

The synthesis of these compounds can be achieved through a one-pot condensation of 4-hydroxycoumarin, 5,5-dimethyl-1,3-cyclohexanedione, and various aromatic aldehydes, using catalysts such as tetrabutylammonium bromide (TBAB), diammonium hydrogen phosphate (DAHP), or ferric chloride (FeCl3).[3] While specific MIC values are not detailed in the provided search results, the studies indicate that these compounds exhibit antibacterial activity, warranting further investigation into their spectrum of activity and mechanism of action.[3]

Anti-inflammatory Potential: Modulating Key Inflammatory Pathways

While direct evidence for the anti-inflammatory activity of the this compound scaffold is not yet available, numerous studies on other chromene derivatives suggest a strong potential for this class of compounds to modulate inflammatory responses.[4][5][6][7]

One of the key mechanisms by which chromene derivatives may exert their anti-inflammatory effects is through the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of many inflammatory conditions. The anti-inflammatory activity of novel 2-phenyl-4H-chromen-4-one derivatives has been evaluated, with one compound, in particular, showing the ability to downregulate NO, IL-6, and TNF-α expression by inhibiting the TLR4/MAPK signaling pathway.[7]

The general anti-inflammatory potential of chromene derivatives is also supported by studies on compounds like 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, a flavone isolated from Bruguiera gymnorrhiza. This compound demonstrated significant inhibition of COX2 and 5-LOX activities, as well as TNF-α production.[6]

Experimental Protocols

Synthesis of 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione Derivatives

The synthesis of these derivatives typically involves a multi-component reaction. A general procedure is as follows:

-

A mixture of an appropriate aromatic aldehyde (1 mmol), 4-hydroxycoumarin (1 mmol), and 5,5-dimethyl-1,3-cyclohexanedione (1 mmol) is prepared.

-

A catalytic amount of an appropriate catalyst (e.g., TBAB, DAHP, or FeCl3) is added to the mixture.[3]

-

The reaction mixture is then subjected to conditions that promote condensation, which may include refluxing in a suitable solvent or solvent-free conditions under thermal or microwave irradiation.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the product is isolated and purified, typically by recrystallization from a suitable solvent.[3]

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., MOLT4) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., chromeno[4,3-b]chromene-dione derivatives) and a vehicle control (e.g., DMSO).[8]

-

Incubation: The plates are incubated for specific time periods (e.g., 24, 48, 72 hours).[1]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined from the dose-response curves.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

To investigate the molecular mechanism of cytotoxicity, the expression levels of apoptosis-related genes can be quantified using RT-qPCR.

-

RNA Extraction: Total RNA is extracted from both treated and untreated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for qPCR with gene-specific primers for target genes (e.g., p53, Bax, Fas) and a reference gene (e.g., GAPDH).

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

Signaling Pathways and Logical Relationships

The biological activities of chromene derivatives are often attributed to their interaction with various cellular signaling pathways. The following diagrams illustrate a simplified overview of a potential mechanism of action for anticancer activity and a general workflow for biological evaluation.

Conclusion

The this compound scaffold and its isomers represent a promising area of research for the development of new therapeutic agents. The potent anticancer activity of closely related chromeno[4,3-b]chromene-dione derivatives against leukemia cell lines at nanomolar concentrations, coupled with their ability to induce apoptosis, underscores their potential in oncology. Furthermore, the emerging evidence of antibacterial activity and the broader anti-inflammatory potential of the chromene class of compounds suggest a wide range of possible therapeutic applications.

While further research is needed to fully elucidate the biological activity profile of the specific this compound scaffold, the data presented in this guide for its structural analogs provides a strong rationale for its continued investigation. The detailed experimental protocols and conceptual pathway diagrams offered herein serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this fascinating class of molecules. Future work should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships and identify lead candidates for further preclinical development.

References

- 1. ijml.ssu.ac.ir [ijml.ssu.ac.ir]

- 2. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Catalyst One-Pot Synthesis of 7-(Aryl)-10,10-dimethyl-10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione Derivatives Complemented by Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Analysis of Fused Heterocyclic Compounds: A Methodological Overview

Preamble: An extensive search of scientific literature and chemical databases for experimental spectroscopic data (NMR, IR, Mass Spectrometry) on Chromeno(4,3-c)chromene-5,11-dione (C₁₆H₈O₄) yielded no specific results. This indicates that while the structure is indexed[1], its synthesis and detailed characterization have not been widely published.

Therefore, this technical guide will focus on the established methodologies and expected analytical outcomes for the spectroscopic analysis of such a compound. It is intended to serve as a framework for researchers, scientists, and drug development professionals who may synthesize or encounter this, or structurally similar, complex heterocyclic systems. The data presented in the tables are hypothetical, based on an analysis of related chromene and coumarin structures, and are provided for illustrative purposes only.

Introduction to Spectroscopic Analysis

The elucidation of a novel chemical structure is a cornerstone of chemical and pharmaceutical research. A multi-faceted spectroscopic approach is essential for the unambiguous determination of a molecule's constitution and stereochemistry. For a rigid, polycyclic aromatic ketone like this compound, the primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.

This guide outlines the theoretical application of these methods to this compound.

Caption: General workflow for chemical structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is the first port of call for analyzing a new compound. It provides the molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental composition.

2.1 Expected Data

For this compound, with a molecular formula of C₁₆H₈O₄, the expected exact mass can be calculated.

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₈O₄ |

| Exact Mass (Monoisotopic) | 276.0423 u |

| Molecular Weight (Average) | 276.23 g/mol |

| Key Fragmentation Pattern | Loss of CO (m/z = 248), Retro-Diels-Alder |

2.2 Experimental Protocol

High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: A dilute solution of the purified compound (approx. 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with dichloromethane).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques. For non-volatile solids, ESI is typically used. The sample solution is infused into the mass spectrometer's source at a low flow rate (e.g., 5-10 µL/min).

-

Analysis: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Data Acquisition: Data is acquired in positive or negative ion mode. For this compound, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) in positive mode, or the deprotonated molecule ([M-H]⁻) in negative mode (if an acidic proton is available, which is not the case here) might be observed. The molecular ion [M]⁺ may be observed with techniques like APCI or electron ionization (EI).

-

Data Processing: The resulting spectrum is analyzed to find the peak corresponding to the molecular ion. The exact mass is compared with the theoretical mass for the proposed formula (C₁₆H₈O₄) to confirm the elemental composition, typically with an accuracy of <5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups based on their vibration frequencies.

3.1 Expected Data

The structure of this compound contains several key functional groups whose characteristic vibrations can be predicted.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | Stretch | 1650 - 1690 |

| C=O (lactone/ester) | Stretch | 1710 - 1750 |

| C-O (ether/ester) | Stretch | 1000 - 1300 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

Note: The two dione groups are in different chemical environments (one is more ketone-like, the other more lactone-like), which may result in two distinct C=O stretching bands.

3.2 Experimental Protocol

Attenuated Total Reflectance (ATR) FT-IR:

-

Sample Preparation: A small amount of the solid, purified compound is placed directly onto the ATR crystal (e.g., diamond or germanium). No special preparation is needed.

-

Analysis: The ATR accessory is placed in the sample compartment of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded. The instrument scans the sample with infrared radiation over a range (typically 4000 to 400 cm⁻¹).

-

Data Processing: The final spectrum is automatically generated by the instrument's software as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to their respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments is typically required for full structure elucidation.

Caption: Structure of this compound.

4.1 Expected Data

¹H NMR: The molecule has 8 aromatic protons. Due to the asymmetry of the molecule, all 8 protons are expected to be chemically non-equivalent and should appear as doublets, triplets, or multiplets in the aromatic region (typically δ 7.0-8.5 ppm). Protons on the same ring will show coupling to each other (ortho, meta, and para couplings).

¹³C NMR: The molecule has 16 carbons. Due to symmetry, some carbons might be equivalent, but in this asymmetric structure, it's likely all 16 carbons will have unique signals.

-

Carbonyl Carbons (C=O): Two signals are expected in the downfield region (δ 160-180 ppm).

-

Aromatic & Olefinic Carbons: Approximately 14 signals are expected in the region δ 110-160 ppm.

Hypothetical NMR Data Summary:

Table: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration |

|---|

| 8.3 - 7.2 | m (multiplet) | - | 8H |

Table: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~175 | C=O |

| ~165 | C=O |

| 160 - 110 | 14 x Aromatic C |

4.2 Experimental Protocol

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue) in a 5 mm NMR tube. A small amount of an internal standard like tetramethylsilane (TMS) may be added.

-

¹H NMR Spectroscopy: The sample is placed in a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse ¹H experiment is run.

-

¹³C NMR Spectroscopy: A standard proton-decoupled ¹³C experiment (e.g., using a broadband decoupling sequence) is performed. This typically requires a longer acquisition time than a ¹H experiment due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2D NMR Spectroscopy (if needed for full assignment):

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling relationships, helping to trace out proton networks within individual aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is crucial for connecting different fragments of the molecule, for example, linking a proton on one ring to a carbon on an adjacent ring or to a carbonyl carbon.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected using specialized software. Chemical shifts are referenced to the residual solvent peak or TMS. The resulting spectra are integrated (for ¹H) and peaks are picked and assigned.

Conclusion

While no experimental data is currently available for this compound, this guide outlines the standard, powerful spectroscopic techniques that would be employed for its structural elucidation. A combination of High-Resolution Mass Spectrometry to confirm the elemental formula, IR spectroscopy to identify the key carbonyl functional groups, and a suite of 1D and 2D NMR experiments to map the complete carbon-hydrogen framework would be required for an unambiguous characterization of this complex heterocyclic molecule. Any future synthesis of this compound would rely on these precise analytical methods for structural confirmation.

References

An In-depth Technical Guide on the Core Properties of Chromeno(4,3-c)chromene-5,11-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of Chromeno(4,3-c)chromene-5,11-dione. Due to the limited availability of direct experimental data for this specific molecule, this guide combines computed data with extrapolated information from closely related chromene and coumarin derivatives to offer a thorough and practical resource for research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in Table 1. The data presented is a combination of computed values and expected ranges based on the analysis of structurally similar compounds.

| Property | Value / Expected Range | Source / Basis |

| Molecular Formula | C₁₆H₈O₄ | PubChem CID: 622026 |

| Molecular Weight | 264.23 g/mol | PubChem CID: 622026 |

| Appearance | Expected to be a crystalline solid | General property of related chromone and coumarin derivatives |

| Melting Point | >300 °C (Decomposition may occur) | Inferred from related polycyclic aromatic ketones and coumarin dimers |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons | General solubility of polycyclic aromatic compounds |

| ¹H NMR (Expected) | δ 7.0-8.5 ppm (aromatic protons) | Based on spectral data of various chromone and coumarin derivatives. The exact chemical shifts and coupling constants would depend on the specific electronic environment of each proton in the fused ring system. |

| ¹³C NMR (Expected) | δ 110-160 ppm (aromatic and olefinic carbons), δ > 160 ppm (carbonyl carbons) | Based on spectral data of various chromone and coumarin derivatives. Carbonyl carbons in similar structures typically appear downfield. |

| Infrared (IR) (Expected) | ~1700-1750 cm⁻¹ (C=O stretching, lactone), ~1600 cm⁻¹ (C=C aromatic stretching) | Characteristic vibrational frequencies for coumarin and chromone skeletons. The presence of two carbonyl groups may lead to multiple or broadened carbonyl absorption bands. |

| Mass Spectrometry (Expected) | [M]+ at m/z 264 | The molecular ion peak corresponding to the molecular weight is expected. Fragmentation patterns would likely involve the loss of CO and other neutral fragments from the heterocyclic rings. |

Synthesis and Experimental Protocols

While a specific, optimized synthesis for this compound is not extensively documented, a plausible and commonly cited method for the formation of related bis-coumarin structures is the self-condensation or dimerization of 4-hydroxycoumarin under acidic or thermal conditions.

Proposed Synthetic Pathway:

Detailed Experimental Protocol (Hypothetical):

This protocol is based on general procedures for the synthesis of bis-coumarin derivatives from 4-hydroxycoumarin.

Materials:

-

4-Hydroxycoumarin

-

Concentrated Sulfuric Acid (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Glacial Acetic Acid (as solvent)

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxycoumarin (1 equivalent) in glacial acetic acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration and wash it thoroughly with water and then with cold ethanol to remove unreacted starting material and impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture).

Characterization Workflow:

Potential Biological Activities and Signaling Pathways

Chromene and coumarin derivatives are well-known for their broad spectrum of pharmacological activities, including anticancer and antioxidant properties.[1][2][3] While specific studies on this compound are limited, its structural similarity to other bioactive chromene-diones suggests it may share similar mechanisms of action.

Anticancer Activity: Many chromene derivatives exhibit anticancer effects through various mechanisms:

-

Induction of Apoptosis: They can trigger programmed cell death in cancer cells by activating caspase cascades.[1]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at different phases (e.g., G2/M phase), preventing cancer cell proliferation.

-

Inhibition of Kinases: Some chromene derivatives act as inhibitors of protein kinases that are crucial for cancer cell signaling and survival.

-

Interaction with Microtubules: Disruption of microtubule dynamics is another mechanism by which some chromenes exert their cytotoxic effects.

Antioxidant Activity: The antioxidant properties of coumarin and chromene derivatives are often attributed to their ability to scavenge free radicals and chelate metal ions.[3] The phenolic and lactone moieties can participate in redox reactions, thereby neutralizing reactive oxygen species (ROS) and reducing oxidative stress.

Potential Signaling Pathway Involvement:

Based on the known activities of related compounds, this compound could potentially modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway. For instance, by inhibiting a kinase in one of these pathways, the compound could lead to the downregulation of pro-survival signals and the activation of apoptotic pathways.

Disclaimer: The biological activities and signaling pathways described are based on the known effects of structurally related compounds and are provided for illustrative purposes. Experimental validation is required to confirm the specific mechanisms of this compound.

References

The Therapeutic Potential of Chromene Derivatives: A Comprehensive Technical Guide

Introduction

Chromene derivatives, a significant class of heterocyclic compounds, have garnered substantial attention in medicinal chemistry due to their wide array of pharmacological activities. These compounds, characterized by a benzene ring fused to a pyran ring, are prevalent in natural products and have been the focus of extensive synthetic efforts to explore their therapeutic potential.[1][2][3] This technical guide provides an in-depth review of the therapeutic landscape of chromene derivatives, with a particular focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Potential of Chromene Derivatives

Chromene derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic activity against a wide range of human cancer cell lines.[1][4] Their mechanisms of action are diverse and include the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[5][6] A notable example is Crolibulin™ (EPC2407), a chromene analog that has advanced to clinical trials for the treatment of advanced solid malignancies.[1]

The following table summarizes the in vitro cytotoxic activity of various chromene derivatives against several cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Chromene Derivative/Compound ID | Cancer Cell Line | IC50 Value (µM) | Reference |

| Compounds 27, 28, 31a-e, 33 | Various | 1.78 - 5.47 | [1] |

| Compounds 91, 92, 93 | HepG-2 | 2.41, 2.59, 2.53 (µg/mL) | [1] |

| Compounds 91, 92, 93, 94 | HCT-116 | 4.98, 5.44, 5.32, 5.20 (µg/mL) | [1] |

| Compounds 91, 92, 93, 94 | MCF-7 | 6.72, 6.99, 6.84, 6.52 (µg/mL) | [1] |

| Compound 18 | Hep-2 | 0.49 (µg/mL) | [1] |

| Compound 18 | RD | 0.540 (µg/mL) | [1] |

| Compound 19 | Hep-2 | 4.22 (µg/mL) | [1] |

| Compounds 123, 124, 125, 126 | MCF-7 | 3.0 - 9.4 | [1] |

| Compounds 123, 124, 125, 126 | HCT-116 | 1.7 - 7.4 | [1] |

| Compounds 123, 124, 125, 126 | HepG-2 | 3.0 - 6.2 | [1] |

| Compound 137a, 138f | MCF-7 | 0.007 | [1] |

| Compounds 137b, 140c, 140f | MCF-7 | 0.008 | [1] |

| Difluoro-substituted 1H-benzo[f]chromene | MCF-7 | 5.4 | [1] |

| Difluoro-substituted 1H-benzo[f]chromene | HepG-2 | 4.5 | [1] |

| Halogenated 1H-benzo[f]chromene derivatives | PC-3 | 1.1 - 2.7 | [1] |

| Compounds 177e, 177f, 177m | MCF-7 | 2.7, 0.6, 0.32 | [1] |

| Compounds 177e, 177f, 177m | HCT-116 | 3.1, 0.2, 1.7 | [1] |

| Compounds 177e, 177f, 177m | HepG-2 | 2.2, 0.5, 0.4 | [1] |

| 4-Clpgc | K562 | 102 ± 1.6 (after 72h) | [7] |

| pgc | K562 | 278 ± 2.7 (after 72h) | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[8]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Chromene derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chromene derivatives in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

-

-

The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in Anticancer Activity

Chromene derivatives can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10]

Caption: Apoptosis induction pathways by chromene derivatives.

Anti-inflammatory Potential of Chromene Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Chromene derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[11][12]

The anti-inflammatory effects of several chromene derivatives are summarized in the table below.

| Chromene Derivative/Compound ID | Assay | Target/Mediator | Activity/Result | Reference |

| Compound 8 (2-phenyl-4H-chromen-4-one derivative) | LPS-stimulated RAW264.7 cells | NO, IL-6, TNF-α | Downregulation | [11][13] |

| Furochromenes (3p, 4p, 3r) | PMA-induced ear edema in mice | Inflammation | Significant reduction | [14] |

| Psoralen derivatives (e.g., Xanthotoxol) | LPS-stimulated RAW264.7 cells | PGE2, IL-6, IL-1β | Decreased production | [15] |

| Psoralen derivatives (e.g., Xanthotoxol) | LPS-stimulated RAW264.7 cells | iNOS, COX-2 | Decreased protein levels | [15] |

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Chromene derivatives

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplates

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight. Pre-treat the cells with various concentrations of the chromene derivatives for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Assay:

-

Add 50 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Signaling Pathways in Anti-inflammatory Activity

Chromene derivatives can exert their anti-inflammatory effects by inhibiting key signaling pathways such as the Toll-like receptor 4 (TLR4)-mediated mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[11][12][15]

References

- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis of several 4H-chromene derivatives of expected antitumor activity | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

In Silico Prediction of Chromeno(4,3-c)chromene-5,11-dione Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies used to predict the biological activity of Chromeno(4,3-c)chromene-5,11-dione, a heterocyclic compound with potential therapeutic applications. By leveraging in silico techniques, researchers can efficiently screen and prioritize drug candidates, reducing the time and cost associated with traditional drug discovery pipelines. This document outlines the key computational strategies, presents data in a structured format, details experimental validation protocols, and visualizes complex biological and experimental workflows.

Introduction to In Silico Bioactivity Prediction

In the quest for novel therapeutics, computational methods have become indispensable for predicting the biological activity and pharmacokinetic properties of small molecules before their synthesis and experimental testing. For a scaffold such as this compound, a systematic in silico evaluation can unveil its potential biological targets, mechanism of action, and drug-likeness. This process typically involves a multi-step approach encompassing molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction.

Computational Methodologies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[1] This method is crucial for identifying potential biological targets and understanding the molecular interactions that govern binding.

Experimental Protocol: Molecular Docking of this compound

-

Target Selection and Preparation: Based on the structural similarity of the chromene scaffold to known inhibitors of phosphoinositide 3-kinases (PI3Ks), the crystal structure of PI3Kα (PDB ID: 4L23) is selected as a potential target. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software such as AutoDockTools.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a molecular modeling software like Avogadro or ChemDraw. The ligand is then prepared for docking by assigning Gasteiger charges and defining rotatable bonds.

-

Grid Box Generation: A grid box is defined around the active site of the PI3Kα protein, encompassing the key amino acid residues known to be involved in ligand binding.

-

Docking Simulation: The docking simulation is performed using AutoDock Vina, which employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the receptor's active site.[2]

-

Analysis of Results: The resulting docking poses are analyzed based on their binding energy scores and interactions with the protein's active site residues. The pose with the lowest binding energy is typically considered the most favorable.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[3] These models are used to predict the activity of new compounds based on their structural features.

Experimental Protocol: QSAR Model Development for this compound Derivatives

-

Dataset Collection: A dataset of chromene derivatives with known inhibitory activity against a specific target (e.g., PI3Kα) is compiled from the literature.

-

Molecular Descriptor Calculation: A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), topological indices, and quantum chemical descriptors, are calculated for each compound in the dataset using software like PaDEL-Descriptor.

-

Model Building: A QSAR model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVM) or Random Forest. The model relates the calculated descriptors to the observed biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (cross-validation) and external validation techniques to ensure its robustness and reliability.[3]

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[4] Early assessment of these properties is crucial to identify potential liabilities that could lead to drug failure in later stages of development.

Experimental Protocol: In Silico ADMET Profiling of this compound

-

Input Compound: The SMILES string or 3D structure of this compound is used as input for ADMET prediction software.

-

Software and Servers: A variety of online tools and software can be utilized for ADMET prediction, such as admetSAR, SwissADME, and PreADMET.[4][5]

-

Property Prediction: The software calculates a range of ADMET-related properties, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.

-

Excretion: Renal organic cation transporter (OCT2) inhibition.

-

Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).

-

-

Analysis: The predicted ADMET properties are analyzed to assess the drug-likeness of the compound and identify any potential safety concerns.

Data Presentation

The following tables summarize the predicted bioactivity and ADMET properties of this compound based on the in silico methodologies described above.

Table 1: Predicted Binding Affinity of this compound with PI3Kα

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | VAL851, LYS802, GLU849 |

| Hydrogen Bonds | 2 |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral absorption |

| Caco-2 Permeability | High | Well absorbed |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Low potential for CNS side effects |

| Plasma Protein Binding | Moderate | Adequate free fraction |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

| Excretion | ||

| Renal OCT2 Inhibitor | No | Low risk of renal complications |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low carcinogenic potential |

| Hepatotoxicity | Low risk | Unlikely to cause liver injury |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for in silico prediction and experimental validation.

PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt signaling pathway and the inhibitory role of the compound.

Experimental Validation Protocols

To confirm the in silico predictions, the following experimental assays are recommended:

PI3Kα Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PI3Kα. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. Cancer cell lines with hyperactivated PI3K/Akt signaling (e.g., MCF-7 breast cancer cells) are treated with varying concentrations of the compound. A reduction in cell viability indicates cytotoxic or cytostatic effects.

Western Blot Analysis

Western blotting can be used to determine the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt pathway. Cells are treated with the compound, and cell lysates are analyzed for levels of phosphorylated Akt (p-Akt at Ser473). A decrease in p-Akt levels would confirm the inhibitory effect on the pathway.

Conclusion

The in silico prediction of bioactivity for this compound provides a robust framework for its initial evaluation as a potential therapeutic agent. The combination of molecular docking, QSAR modeling, and ADMET prediction suggests that this compound is a promising candidate for targeting the PI3K/Akt signaling pathway with a favorable drug-like profile. However, it is imperative that these computational predictions are validated through rigorous experimental testing to confirm its biological activity and therapeutic potential. This integrated approach of computational and experimental methods is fundamental to modern drug discovery and development.

References

The Discovery and Isolation of Natural Chromene Compounds: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chromenes, a class of heterocyclic compounds featuring a benzopyran ring system, are widely distributed in the natural world and exhibit a remarkable diversity of biological activities.[1] These compounds are integral components of various natural products, including alkaloids, flavonoids, and tocopherols. The inherent structural versatility of the chromene scaffold has made it a privileged structure in medicinal chemistry, with derivatives demonstrating potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] This technical guide provides a comprehensive overview of the discovery and isolation of natural chromene compounds, with a focus on detailed experimental methodologies, quantitative data, and the elucidation of their mechanisms of action through key signaling pathways.

General Methodologies for Discovery and Isolation

The journey from a natural source to a purified chromene compound involves a series of systematic steps, beginning with the collection and preparation of the source material, followed by extraction, fractionation, and purification. The final stage involves structural elucidation using various spectroscopic techniques.

Workflow for Isolation of Natural Chromene Compounds

References

Mechanism of action studies for Chromeno(4,3-c)chromene-5,11-dione

Disclaimer

The following technical guide on the mechanism of action of Chromeno(4,3-c)chromene-5,11-dione is based on scientific literature pertaining to structurally related chromene and chromone derivatives. Due to a lack of direct experimental studies on this compound, this document presents inferred potential mechanisms of action. The proposed pathways and activities require direct experimental validation for this specific compound.

An In-Depth Technical Guide to the Potential Mechanism of Action of this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromenes and their oxidized counterparts, chromones (benzopyran-4-ones), are a prominent class of oxygen-containing heterocyclic compounds ubiquitously found in natural products like flavonoids and coumarins. These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, exhibiting diverse pharmacological activities including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1] The fused ring system of this compound represents a unique and rigid molecular architecture. While direct research on this specific molecule is limited, studies on structurally analogous compounds provide a foundation for hypothesizing its potential mechanisms of action. This guide synthesizes available data on related chromeno-dione and chromone derivatives to build a theoretical framework for its biological activity, focusing primarily on its potential as an anticancer and antioxidant agent.

Potential Anticancer Mechanisms of Action

The anticancer activity of chromene derivatives is often multifaceted, involving the modulation of several key cellular pathways that control cell proliferation, survival, and death.

The primary indicator of anticancer potential is a compound's ability to induce cell death in cancer cell lines. Studies on 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione derivatives, which share a similar core structure, have demonstrated potent cytotoxic effects against the human acute lymphoblastic leukemia cell line MOLT4.[2] These compounds were effective in the nanomolar range, suggesting high potency.[2]

Table 1: Cytotoxicity of Structurally Related 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione Derivatives against MOLT4 Cancer Cells [2]

| Compound | IC50 (72h) [nM] |

| C1 | 400 ± 5.2 |

| C2 | 250 ± 4.1 |

| C3 | 550 ± 3.6 |

| C4 | 500 ± 3.8 |

Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of exposure. Values are presented as mean ± standard deviation.

A common mechanism for anticancer agents is the induction of apoptosis, or programmed cell death. Research on 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione derivatives indicates that their cytotoxic effects are mediated by the induction of apoptosis. This was evidenced by the upregulation of key pro-apoptotic genes including p53, Bax, and Fas.[2] The tumor suppressor protein p53 can initiate apoptosis by activating the transcription of pro-apoptotic proteins like Bax, which in turn permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation. The Fas receptor is a key component of the extrinsic apoptosis pathway.

Caption: Inferred apoptotic pathway.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival, proliferation, and growth; its overactivation is a hallmark of many cancers.[3][4] Chromone-based compounds have been identified as inhibitors of this pathway.[5][6] Specifically, derivatives of chromeno[4,3-c]pyrazol-4(2H)-one, which are structurally related to the target compound, were designed as PI3Kα inhibitors. Inhibition of PI3K prevents the phosphorylation and subsequent activation of Akt, a key downstream kinase. This leads to the de-repression of pro-apoptotic factors and cell cycle inhibitors, ultimately hindering cancer cell proliferation and survival.

Caption: Inferred PI3K/Akt pathway inhibition.

The microtubule network is essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin dynamics are potent anticancer agents. A significant number of chromene derivatives have been reported to inhibit tubulin polymerization by binding to the colchicine binding site.[1][7] This disruption of microtubule formation leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis.[1] Given the prevalence of this mechanism within the broader chromene class, it is a plausible mode of action for this compound.

Caption: Disruption of microtubule dynamics.

Potential Antioxidant Mechanism of Action

Chromone derivatives are well-known for their antioxidant properties, which are primarily attributed to their ability to act as free radical scavengers.[8][9] Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases, including cancer. The antioxidant mechanism of chromones often involves the donation of a hydrogen atom from a hydroxyl group on the aromatic ring to a free radical, thereby neutralizing it and terminating the damaging chain reaction.

Caption: General antioxidant mechanism.

Detailed Experimental Protocols

The following are detailed, standard protocols for experiments that would be essential to elucidate the mechanism of action of this compound.

-

Cell Lines: Human cancer cell lines (e.g., MOLT4, MCF-7, HCT116, A549) are obtained from a certified cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. A vehicle control (e.g., 0.1% DMSO) is included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies (e.g., anti-p53, anti-Bax, anti-PI3K, anti-phospho-Akt, anti-Akt, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Reaction Mixture: Prepare a reaction mixture containing tubulin protein in a polymerization buffer (e.g., G-PEM buffer with GTP).

-

Compound Addition: Add this compound or a control compound (e.g., colchicine) to the reaction mixture.

-

Monitoring Polymerization: Monitor the assembly of microtubules by measuring the increase in absorbance at 340 nm over time at 37°C in a spectrophotometer.

-

Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect.

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction: Add the compound solutions to a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. Ascorbic acid is typically used as a positive control.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).

Conclusion

While direct experimental evidence for this compound is currently unavailable, a comprehensive analysis of structurally related compounds strongly suggests its potential as a multi-target therapeutic agent. The core chromeno-dione structure is associated with potent anticancer activity, likely operating through the induction of apoptosis via p53/Bax signaling, inhibition of the pro-survival PI3K/Akt pathway, and disruption of microtubule dynamics. Furthermore, its chromone backbone suggests inherent antioxidant capabilities through free radical scavenging.

The experimental protocols detailed in this guide provide a clear roadmap for future research to rigorously test these hypotheses. Validating these mechanisms of action will be a crucial step in determining the therapeutic potential of this compound and advancing it through the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. ijml.ssu.ac.ir [ijml.ssu.ac.ir]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Investigations on Antioxidant Behaviour of Chromone Based Semicarbazones : Oriental Journal of Chemistry [orientjchem.org]

- 9. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Analysis of Chromene-Based Compounds: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of quantum chemical analysis in the study of chromene-based compounds, a class of molecules with significant therapeutic potential. By integrating computational and experimental data, we provide a comprehensive overview of their synthesis, characterization, and biological activities, with a focus on anticancer, antimicrobial, and antioxidant properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies and insights into the structure-activity relationships of these promising compounds.

Introduction to Chromene Scaffolds

Chromene, a benzopyran derivative, constitutes the core structure of a wide range of natural and synthetic compounds. The versatility of the chromene scaffold allows for diverse functionalization, leading to a broad spectrum of biological activities. These compounds have garnered significant interest in medicinal chemistry due to their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. Quantum chemical calculations have emerged as a powerful tool to understand the electronic structure, reactivity, and spectroscopic properties of chromene derivatives, thereby guiding the rational design of new therapeutic agents.

Computational Methods in the Analysis of Chromene Compounds

Quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the molecular properties of chromene derivatives. These computational approaches provide insights into the electronic and geometric structures, which are crucial for understanding their biological activity.

Density Functional Theory (DFT)